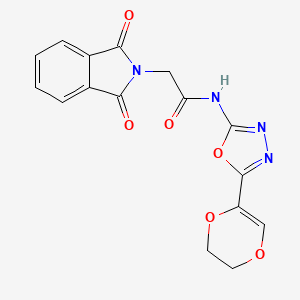

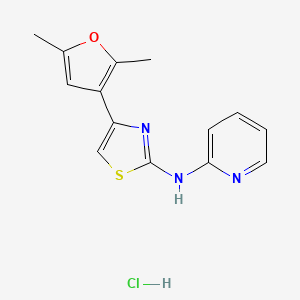

![molecular formula C22H27N3O4S2 B2497385 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide CAS No. 1252919-04-2](/img/structure/B2497385.png)

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-2-yl sulfanyl compounds often involves complex organic reactions, starting from basic thieno[2,3-d]pyrimidin precursors. For instance, compounds similar to the one have been synthesized through reactions involving chloroacetamide derivatives and aromatic thiols under specific conditions, highlighting the importance of sulfanyl groups in their molecular structure (Subasri et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds features a distinctive folded conformation around the thioacetamide bridge, with the pyrimidine ring inclined relative to the phenyl ring. This conformation is stabilized by intramolecular hydrogen bonding, which is critical for the biological activity of these molecules (Subasri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving thieno[3,2-d]pyrimidin-2-yl sulfanyl compounds are diverse, including cyclization reactions to form pyridin-2(1H)-ones and their further functionalization. These reactions demonstrate the compounds' reactivity and potential for further chemical modifications (Savchenko et al., 2020).

Physical Properties Analysis

While specific details on the physical properties of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide are scarce, compounds in this class typically exhibit properties that make them suitable for crystallization and structural analysis through techniques like X-ray crystallography. Their solubility, melting points, and crystalline forms can vary significantly depending on the substituents present on the thieno[3,2-d]pyrimidin core and the external conditions (Subasri et al., 2017).

Chemical Properties Analysis

The chemical properties of thieno[3,2-d]pyrimidin-2-yl sulfanyl compounds are influenced by the presence of the sulfanyl group and the pyrimidin ring. These groups contribute to the compounds' ability to participate in various chemical reactions, including nucleophilic substitution and condensation reactions. Their reactivity can be further modified by substituents on the phenyl ring, which can alter electron density and affect the compounds' overall chemical behavior (Gangjee et al., 2008).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

Studies on related thieno[3,2-d]pyrimidine derivatives have focused on understanding their crystal structures, which is crucial for their application in medicinal chemistry. The analysis of crystal structures can reveal the molecule's conformation, intermolecular interactions, and potential binding modes to biological targets. For instance, Subasri et al. (2016, 2017) have analyzed the crystal structures of compounds with similar thieno[3,2-d]pyrimidine cores, providing insights into their folded conformations and hydrogen bonding patterns (Subasri et al., 2016), (Subasri et al., 2017).

Antitumor Activity

The compound's structural analogs have been synthesized and evaluated for their antitumor activities. For example, Hafez and El-Gazzar (2017) have synthesized a series of thieno[3,2-d]pyrimidine derivatives and tested them against various human cancer cell lines, including breast, cervical, and colon cancer cells. Some of these compounds showed potent anticancer activity, suggesting that modifications to the thieno[3,2-d]pyrimidine core can yield compounds with significant therapeutic potential (Hafez & El-Gazzar, 2017).

Enzyme Inhibition

Compounds based on the thieno[3,2-d]pyrimidine scaffold have also been investigated for their potential as enzyme inhibitors. Gangjee et al. (2008) studied derivatives as dual inhibitors of thymidylate synthase and dihydrofolate reductase, essential enzymes in the folate pathway, which is a target for anticancer and antimicrobial therapy. They found that certain analogs exhibit potent inhibitory activities, highlighting the scaffold's versatility for designing enzyme inhibitors (Gangjee et al., 2008).

Zukünftige Richtungen

The future directions for research on this compound could include exploring its potential applications, optimizing its synthesis, and investigating its mechanism of action. Given the biological activity of related compounds , it could be of interest in fields such as medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name |

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2,5-diethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O4S2/c1-4-7-11-25-21(27)20-16(10-12-30-20)24-22(25)31-14-19(26)23-17-13-15(28-5-2)8-9-18(17)29-6-3/h8-10,12-13H,4-7,11,14H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIIBOYVUVNNFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)OCC)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

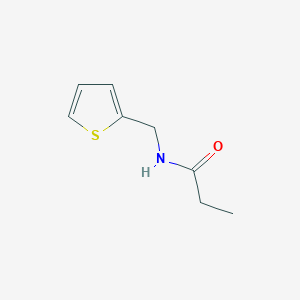

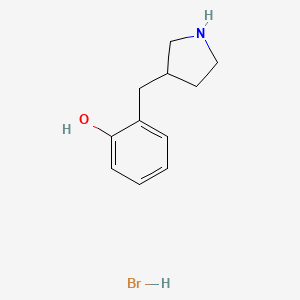

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

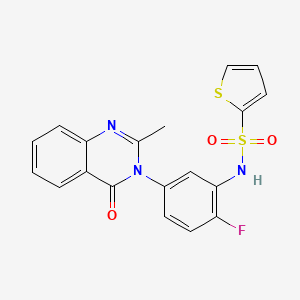

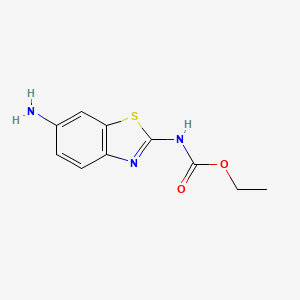

![N-(2-chlorobenzyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2497308.png)

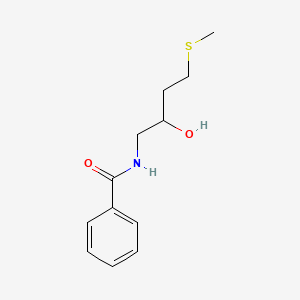

![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2497319.png)

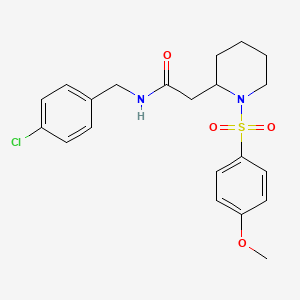

![N-(2-oxo-2-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}ethyl)acetamide](/img/structure/B2497322.png)

![3-(4-methoxyphenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2497323.png)